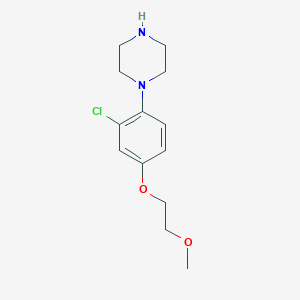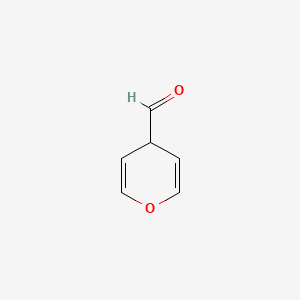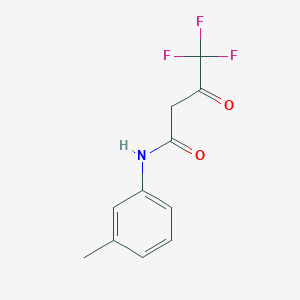
2-(1-Aminoethyl)-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)-3-pyridinol is an organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and an aminoethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3-pyridinol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminoethyl)-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Aminoethyl)-3-pyridone.
Reduction: Formation of 2-(1-Aminoethyl)-3-pyridinolamine.
Substitution: Formation of various substituted pyridines depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(1-Aminoethyl)-3-pyridinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminoethyl)-3-pyridinol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Aminoethyl)-4-pyridinol
- 2-(1-Aminoethyl)-5-pyridinol
- 2-(1-Aminoethyl)-6-pyridinol
Uniqueness
2-(1-Aminoethyl)-3-pyridinol is unique due to the specific positioning of the hydroxyl and aminoethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3 |
Clave InChI |
WQORLOPUNCDUFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=N1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)






![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)



![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)


